2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(3-bromophenyl)-6-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-5-6-14-16-13(9-17(14)8-10)11-3-2-4-12(15)7-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKLHKSSQCTIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of a palladium-catalyzed amide coupling reaction. For instance, 3-alkyl and 3-arylamino-2-chloropyridines can react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butylphosphine in t-butanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Nucleophilic Substitution: Common reagents include sodium hydride and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
3-Bromo-6-methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class of compounds, recognized for their wide range of applications in medicinal chemistry. These compounds have demonstrated significant activity against multidrug-resistant tuberculosis . Imidazo[1,2-a]pyridine derivatives interact with targets, resulting in anti-tuberculosis activity, and can affect various biochemical pathways. Other derivatives have displayed pharmacokinetic and safety profiles compatible with once-daily dosing and can significantly reduce the bacterial load in tuberculosis models.
Biochemical Analysis
3-Bromo-6-methylimidazo[1,2-a]pyridine plays a significant role in various biochemical reactions by interacting with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound inhibits certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux, and can bind to specific proteins, altering their conformation and activity. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, and can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Scientific Research Applications
3-Bromo-6-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
- Chemistry Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
- Biology Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
- Medicine Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific enzymes or receptors.
- Industry Utilized in the development of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) and sensors.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as GABA receptors. The compound acts as a positive allosteric modulator, enhancing the receptor’s response to its natural ligand . This modulation can influence various cellular pathways, making it a valuable tool in neuropharmacology and related fields.
Comparison with Similar Compounds
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine (3n)
- Structure : Bromine at the para position on the phenyl ring.
- Properties : Melting point = 214–215°C; synthesized via iodine-promoted cyclization in aqueous media with 77% yield .
- Comparison: The para-bromo derivative has a higher melting point than non-halogenated analogs (e.g., 3j: 175–177°C), suggesting that electron-withdrawing groups like bromine enhance intermolecular interactions.
2-(2-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
- Structure : Bromine at the ortho position on the phenyl ring.
- Properties: Molecular weight = 287.16 g/mol; monoisotopic mass = 286.01056 .
- Comparison: Ortho-substitution introduces steric hindrance, which could affect reactivity and crystallinity.
Substituents on the Imidazo[1,2-a]pyridine Core
6-Methyl-2-phenylimidazo[1,2-a]pyridine (3j)
- Structure : Lacks bromine; methyl at position 6.
- Properties : Melting point = 175–177°C; 83% yield .
- Comparison : The absence of bromine reduces molecular weight and polarizability, lowering the melting point compared to brominated analogs. The methyl group at position 6 is conserved in the target compound, suggesting shared stability and synthetic feasibility.
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM)
- Structure : Bromine at position 6 of the imidazo ring and para position on phenyl.
Functional Group Variations
2-(4-Cyanophenyl)imidazo[1,2-a]pyridine-6-carbonitrile (3s)
- Structure : Nitrile groups at phenyl and imidazo positions.
- Properties : Melting point = 289–251°C; 80% yield .
- Comparison : Polar nitrile groups increase melting points and solubility in polar solvents. The target compound’s bromine and methyl groups are less polar, likely reducing aqueous solubility but enhancing lipophilicity.
4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline
- Structure : Fluoro substituents and ether linkages.
- Properties : Anti-tubercular activity (MIC = 0.03 µM) .
- Comparison : Fluorine’s electronegativity and small size optimize target binding. The target compound’s bromine, while bulkier, may improve binding via hydrophobic interactions in certain biological targets.
Implications for Research and Development
- Synthetic Accessibility : The target compound can likely be synthesized via established routes for imidazo[1,2-a]pyridines, such as iodine-mediated cyclization or palladium-catalyzed cross-coupling for bromophenyl introduction .
- Physicochemical Properties : Meta-bromophenyl substitution balances electronic effects and steric demands, making the compound a viable candidate for further derivatization.
Biological Activity
2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is part of the imidazo[1,2-a]pyridine family, known for their pharmacological significance, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a bromophenyl group and a methyl group in its structure contributes to its unique chemical behavior and biological interactions.
- Molecular Formula : CHBrN
- Molecular Weight : Approximately 287.16 g/mol
- Structural Features : The compound contains an imidazo[1,2-a]pyridine core with a bromophenyl substituent at the 2-position and a methyl group at the 6-position.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant antimicrobial properties. Studies have reported effective inhibition against various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been found to range between 1 µg/mL to 16 µg/mL against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown moderate activity against cancer cell lines such as HCT-116, with IC values indicating effective cytotoxicity:
- Compounds within this class have shown IC values comparable to established chemotherapeutics like Doxorubicin .
The biological activity of this compound is thought to involve interaction with specific biological targets:
- Enzyme Inhibition : Some studies highlight its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and may contribute to neuroprotective effects .
Study on Antimycobacterial Activity
A notable study focused on the anti-tuberculosis (TB) activity of imidazo[1,2-a]pyridine derivatives. The research demonstrated that compounds similar to this compound exhibited promising results against Mycobacterium tuberculosis:
- MIC Values : Some derivatives showed MIC values as low as 0.035 μM against drug-susceptible strains .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the substituents significantly affect the biological activity of imidazo[1,2-a]pyridine derivatives:
- The introduction of halogen atoms (e.g., bromine) enhances antimicrobial efficacy while maintaining lower toxicity levels in normal cells .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine?
The synthesis typically involves:
- Stepwise Bromination : Bromination of precursor heterocycles (e.g., furan or pyridine derivatives) using agents like N-bromosuccinimide (NBS) or Br₂. For example, describes a four-step synthesis starting with brominations of 2-acetylfuran .
- Condensation Reactions : Formation of the imidazo[1,2-a]pyridine core via reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, as outlined in .
- Functionalization : Introduction of the 3-bromophenyl group via cross-coupling reactions (e.g., Suzuki-Miyaura) or direct electrophilic substitution.
Q. How is the structural characterization of this compound typically performed?
Key techniques include:
- NMR Spectroscopy : Assigning signals for aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–2.8 ppm) (see Table 1) .
- High-Resolution Mass Spectrometry (HRMS) : Confirming molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₂BrN₂: 287.0234) .
- Infrared (IR) Spectroscopy : Identifying functional groups (e.g., C-Br stretch ~560 cm⁻¹) .
Q. Table 1: Representative Spectroscopic Data for Analogous Compounds
| Technique | Key Observations (Compound 2c from ) |
|---|---|
| ¹H NMR | δ 7.45–7.20 (m, aromatic H), δ 4.25 (q, COOCH₂CH₃) |
| ¹³C NMR | δ 165.5 (C=O), δ 122.1 (C-Br) |
| HRMS | Found: 550.0816 [M+H]⁺; Calc.: 550.0978 |
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?
- Orthogonal Techniques : Combine NMR, IR, and HRMS to cross-validate assignments. For example, highlights a 0.0162 Da discrepancy in HRMS, resolved via isotopic pattern analysis .
- X-ray Crystallography : Definitive structural confirmation (e.g., uses crystallography for imidazo[1,2-a]pyridine derivatives) .
Q. How does the substitution pattern (e.g., bromine position) affect the compound’s pharmacological activity?
Q. Table 2: Impact of Substituents on Pharmacological Activity
Q. What computational methods are suitable for predicting the reactivity of this compound?
- DFT Calculations : Model electrophilic aromatic substitution to predict bromination sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., CDK2) using software like AutoDock Vina () .
Methodological Notes
- Contradiction Analysis : When spectroscopic data conflicts (e.g., HRMS deviations), repeat experiments under controlled conditions and validate with isotopic labeling .
- Advanced Functionalization : Sodium borohydride reduction () can introduce secondary amines for derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
